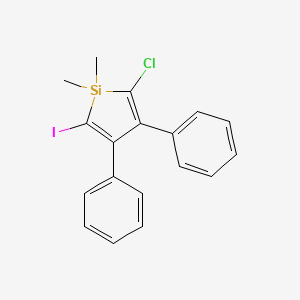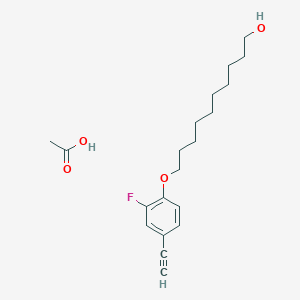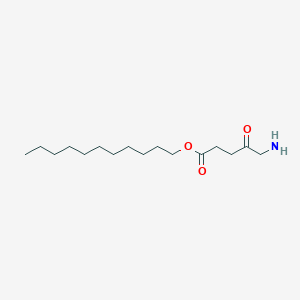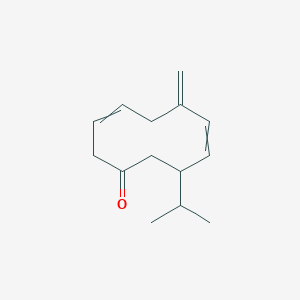![molecular formula C13H14O4 B12537795 2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid CAS No. 664334-19-4](/img/structure/B12537795.png)
2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features two prop-2-en-1-yloxy groups attached to a benzoic acid core, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid typically involves the reaction of 2,4-dihydroxybenzoic acid with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The prop-2-en-1-yl groups can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Nitro or sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid involves its ability to form covalent bonds with biological targets through its prop-2-en-1-yl groups. When exposed to UV light, the compound can undergo photochemical reactions, leading to the formation of covalent bonds with proteins, nucleic acids, or other biomolecules. This property makes it useful as a biochemical probe for studying molecular interactions and pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Similar in structure but contains a prop-2-yn-1-yloxy group instead of a prop-2-en-1-yloxy group.
2,4-Bis-(triazol-1-yl)benzoic acid: Contains triazol-1-yl groups instead of prop-2-en-1-yloxy groups.
Uniqueness
2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid is unique due to its ability to form covalent bonds under UV light, making it a valuable tool for biochemical research. Its structural features also allow for diverse chemical modifications, enhancing its versatility in various applications.
Propiedades
Número CAS |
664334-19-4 |
|---|---|
Fórmula molecular |
C13H14O4 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
2,4-bis(prop-2-enoxy)benzoic acid |
InChI |
InChI=1S/C13H14O4/c1-3-7-16-10-5-6-11(13(14)15)12(9-10)17-8-4-2/h3-6,9H,1-2,7-8H2,(H,14,15) |
Clave InChI |
JBTUINMLDNYBOV-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=CC(=C(C=C1)C(=O)O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 9-methyl-6-oxo-7-phenyl-, 1,1-dimethylethyl ester, (5S,9S)-](/img/structure/B12537727.png)





![6-(4-Nitrophenyl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12537757.png)

![2-[(Benzyloxy)methyl]-4-methylidenehex-5-enal](/img/structure/B12537774.png)

![1-(3-Iodopropoxy)-2-propyl-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B12537787.png)

